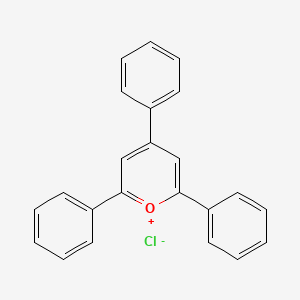

2,4,6-Triphenylpyrylium chloride

Overview

Description

2,4,6-Triphenylpyrylium chloride (PyCl) is a chemical compound with the molecular formula C23H17ClO . It belongs to the class of pyrylium salts and exhibits interesting optical and spectroscopic properties. The compound’s structure consists of a pyrylium cation (a six-membered ring containing oxygen) with three phenyl groups attached .

Synthesis Analysis

The synthesis of PyCl involves the conversion of Py-tosylate (instead of the commonly used Py-perchlorate) to a pseudo-base. This pseudo-base is then transformed into PyCl by reacting it with hydrochloric acid (HCl) . The specific synthetic steps and conditions may vary depending on the literature source.

Molecular Structure Analysis

The molecular structure of PyCl features a six-membered pyrylium ring (C5O) with three phenyl (C6H5) substituents. The chloride ion (Cl-) balances the positive charge on the pyrylium cation. The arrangement of phenyl groups around the central ring influences its optical and electronic properties .

Chemical Reactions Analysis

- Laser-Induced Fluorescence : PyCl exhibits fluorescence when excited by light, making it useful in laser applications .

Physical And Chemical Properties Analysis

Scientific Research Applications

Detection and Analysis

2,4,6-Triphenylpyrylium chloride has been used as a derivatization reagent for detecting sulfide ions in thin-layer chromatography (TLC). The method involves the transformation of 2,4,6-triphenylpyrylium compounds into thiopyrylium derivatives upon reaction with sulfide ions, resulting in visibly distinct spots on a TLC plate (Zakrzewski et al., 2009).

Electrochemical Applications

The substance has been employed in the electrochemical determination of dopamine, demonstrating an enhanced response and inhibiting post-electron-transfer reactions. This application is particularly significant due to its selective sensitivity to dopamine in the presence of other substances like ascorbic acid (Doménech et al., 2002).

Photocatalysis

2,4,6-Triphenylpyrylium ion encapsulated in zeolite Y has been explored as a photocatalyst for the degradation of organic pollutants such as methyl parathion in water. This application capitalizes on the ability of the ion to stabilize within a zeolite structure and improve photocatalytic efficiency (Sanjuán et al., 2000).

Material Science

In material science, 2,4,6-triphenylpyrylium chloride has been utilized in the design of pyridinium-based metal-organic polymers for dual photoredox catalysis. The compound's absorption in the visible range and strong oxidizing properties make it a suitable candidate for photocatalysis (Zhang et al., 2022).

Chemical Synthesis

The compound has also been used in chemical synthesis. For instance, it reacts with nucleophiles like hydrazine to form various derivatives, indicating its versatility in organic chemistry applications (Balaban, 1970).

Environmental Applications

2,4,6-Triphenylpyrylium chloride has been tested as a photocatalyst in the degradation of pollutants like xylidine in water treatment processes, demonstrating its potential in environmental remediation (Amat et al., 2004).

Scientific Research Applications of 2,4,6-Triphenylpyrylium Chloride

Detection of Sulfide Ions

2,4,6-Triphenylpyrylium chloride serves as a derivatization reagent for detecting sulfide ions in thin-layer chromatography (TLC). This process involves converting 2,4,6-triphenylpyrylium compounds into thiopyrylium derivatives upon reaction with sulfide ions, resulting in visible spots on TLC plates (Zakrzewski et al., 2009).

Electrochemical Applications

The ion form of 2,4,6-triphenylpyrylium chloride is used in zeolite Y as a selective electrode for electrochemical dopamine detection, demonstrating enhanced response and inhibition of post-electron-transfer reactions. This application is significant in differentiating dopamine from ascorbic acid in solutions (Doménech et al., 2002).

Photocatalysis

This compound, when encapsulated in zeolite Y, acts as a photocatalyst for degrading methyl parathion in water. The structure of the zeolite contributes to the system's efficiency by stabilizing the compound and absorbing pollutants (Sanjuán et al., 2000).

Chemical Synthesis

2,4,6-Triphenylpyrylium chloride reacts with nucleophiles like hydrazine to produce various derivatives, indicating its utility in organic chemical synthesis (Balaban, 1970).

Environmental Remediation

Its role in environmental remediation is highlighted in the degradation of pollutants like xylidine, a model for contaminated wastewaters, using photocatalysis. This application underscores its potential in environmental cleanup efforts (Amat et al., 2004).

Safety And Hazards

properties

IUPAC Name |

2,4,6-triphenylpyrylium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17O.ClH/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;/h1-17H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOJAJCANMJVFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885817 | |

| Record name | Pyrylium, 2,4,6-triphenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Triphenylpyrylium chloride | |

CAS RN |

40836-01-9 | |

| Record name | Pyrylium, 2,4,6-triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40836-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrylium, 2,4,6-triphenyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040836019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Triphenylpyrylium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrylium, 2,4,6-triphenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrylium, 2,4,6-triphenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

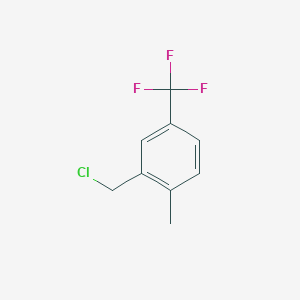

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1597570.png)

![4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1597577.png)